molecular formula C7H5ClFNO2 B1428620 Methyl 4-chloro-3-fluoropicolinate CAS No. 1034921-05-5

Methyl 4-chloro-3-fluoropicolinate

Cat. No. B1428620
M. Wt: 189.57 g/mol
InChI Key: KEROPLWMUGCPSB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-fluoropicolinate is an organic compound with the CAS Number: 1034921-05-5 . It has a molecular weight of 189.57 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

Methyl 4-chloro-3-fluoropicolinate is a solid substance . It has a boiling point of 267.7±40.0°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Quinoline Derivatives

    Quinoline derivatives, including those related to Methyl 4-chloro-3-fluoropicolinate, have applications in biochemistry and medicine due to their properties as fluorophores. They are used for studying various biological systems and are also explored for potential antioxidant and radioprotector roles (Aleksanyan & Hambardzumyan, 2013).

  • Friedländer Reaction for Haloquinolines Synthesis

    The Friedländer reaction of α-haloketones, including the synthesis of 3-fluoro-, 3-chloro-, and 3-bromoquinolines, is a significant process in the synthesis of organosilanes. This method is adaptable for parallel synthesis conditions (Ryabukhin et al., 2011).

Medicinal and Biological Applications

  • Antitumor Drug Synthesis

    Methyl 4-chloropicolinate, closely related to Methyl 4-chloro-3-fluoropicolinate, is used in the synthesis of the antitumor drug Sorafenib. This synthesis involves multiple steps, including amidation and aromatic nucleophilic substitution (Jian-wen, 2012).

  • Discovery of GPR39 Agonists

    In a study, kinase inhibitors structurally related to Methyl 4-chloro-3-fluoropicolinate were identified as novel GPR39 agonists. This discovery suggests potential applications in pharmacology and drug discovery (Sato et al., 2016).

Agricultural and Environmental Applications

  • Herbicide Synthesis

    A study involved the synthesis of novel herbicides, including derivatives of Methyl 4-chloro-3-fluoropicolinate, demonstrating significant herbicidal activity against various weeds. This finding highlights its application in agriculture (Kudo et al., 1998).

  • Synthesis of Fluoropicolinate Herbicides

    Another study focused on the synthesis of novel fluoropicolinate herbicides through the cascade cyclization of fluoroalkyl alkynylimines, providing access to previously inaccessible picolinic acids with potential herbicidal properties (Johnson et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-chloro-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEROPLWMUGCPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-fluoropicolinate

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Org. Prep. and Proc. Int., 29 (1), 117-122 (1997). A suspension of lithium 4-chloro-3-fluoropicolinate (20.0 g, 136 mmol) and sodium bromide (28.0 g, 272 mmol, 2 eq) in thionyl chloride (99 mL, 1.36 mmol, 10 eq) was heated to reflux (95° C.) with an argon flush. The reaction was refluxed for 2 days then thionyl chloride (50 mL, 680 mmol, 5 eq) was added again and the reaction was refluxed for 3 more days. The mixture was then evaporated and the residue cooled down to 0° C. Methanol (300 mL) was cautiously added by portions and the mixture was stirred at 23° C. overnight. The reaction was then partitioned into ethyl acetate/sat. aq sodium carbonate and the aqueous phase was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was dissolved in boiling hexanes and the residual tar was decanted. The filtrate was evaporated to give the title material (24.36 g, 94%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.92 (3H, s), 8.01 (1H, t, J=5.1 Hz), 8.50 (1H, d, J=5.1 Hz). LC/MS (M+H)+: 190.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 4-chloro-3-fluoropicolinate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
99 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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